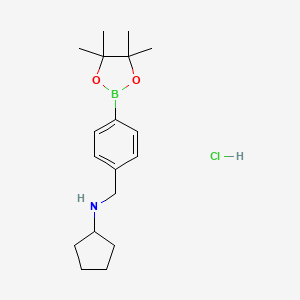
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenylboronic acid moiety, a cyclopentylamine group, and a pinacol ester group, making it a versatile reagent in various chemical reactions.
作用机制
Target of Action
Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic acid pinacol ester, is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway involving this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is influenced by environmental factors such as the presence of a metal catalyst (typically palladium), the pH of the environment, and the presence of a base . The compound is also sensitive to air and moisture .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl typically involves the following steps:
Boronic Acid Formation: The starting material, phenylboronic acid, is reacted with cyclopentylamine to form the corresponding boronic acid derivative.
Esterification: The boronic acid derivative is then esterified using pinacol, resulting in the pinacol ester form.
Acidification: Finally, the compound is treated with hydrochloric acid (HCl) to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form phenylboronic acid derivatives.
Reduction: The compound can be reduced to form different boronic acid derivatives.
Substitution: The cyclopentylamine group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenylboronic acid derivatives.
Reduction: Different boronic acid derivatives.
Substitution: Substituted cyclopentylamine derivatives.
科学研究应用
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and in various industrial processes.
相似化合物的比较
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is unique due to its specific structural features. Similar compounds include:
4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester: This compound has a fluorine atom on the phenyl ring, which can affect its reactivity and biological activity.
4-(N-Cyclopentylaminomethyl)phenylboronic acid: Lacks the pinacol ester group, resulting in different chemical properties and applications.
属性
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16;/h9-12,16,20H,5-8,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKKEXYNJDNPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2911149.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
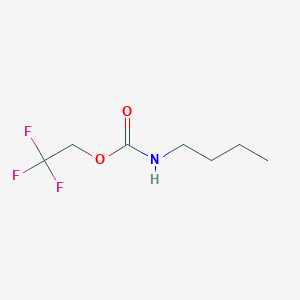
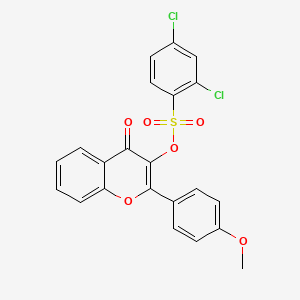
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)
![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)
amino}acetamide dihydrochloride](/img/structure/B2911162.png)

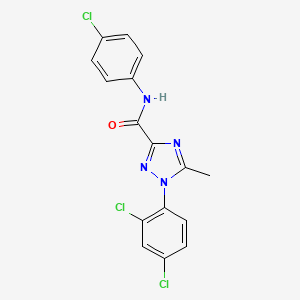


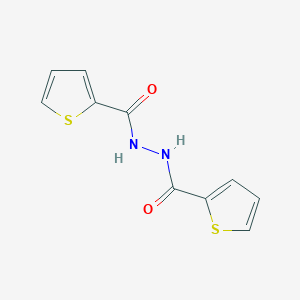
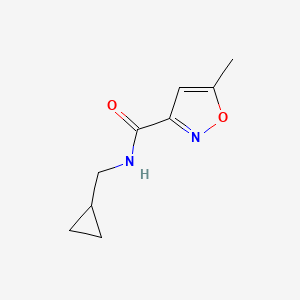
![3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2911171.png)
